1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide

Description

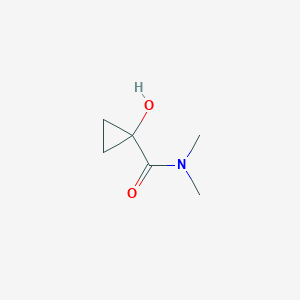

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-N,N-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7(2)5(8)6(9)3-4-6/h9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXBWRBVFMKLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Hydroxy N,n Dimethylcyclopropane 1 Carboxamide

Strategies for Cyclopropane (B1198618) Ring Formation

The construction of the strained three-membered cyclopropane ring is a pivotal step in the synthesis of 1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide. Various methodologies can be employed, broadly classified into cyclopropanation reactions of existing linear precursors and ring-closing strategies.

Cyclopropanation Reactions for Constructing the Core Structure

Cyclopropanation reactions involve the addition of a one-carbon unit to a double bond to form the cyclopropane ring. The choice of starting material and reagent is crucial for the successful synthesis of the target molecule.

One potential approach is the cyclopropanation of α,β-unsaturated amides. Research has demonstrated the use of stabilized sulfur ylides in the presence of a chiral copper(I) complex to achieve catalytic asymmetric cyclopropanation of α,β-unsaturated amides, yielding 1,2,3-trisubstituted cyclopropanes in good to excellent yields with high stereoselectivity. acs.org While this method has been applied to more complex systems, the fundamental transformation provides a basis for constructing the cyclopropane ring on a precursor already containing the amide moiety. Another study has explored the diastereoselective cyclopropanation of α,β-unsaturated amides derived from a camphorpyrazolidinone chiral auxiliary with sulfur ylides. chemrxiv.org

The Simmons-Smith reaction is a well-established method for cyclopropanation that utilizes an organozinc carbenoid. This reaction is known for its stereospecificity, preserving the geometry of the starting alkene. wikipedia.org A key feature of the Simmons-Smith reaction is its susceptibility to steric effects and the directing influence of nearby hydroxyl groups. wikipedia.orgwikiwand.com The zinc reagent can coordinate with a hydroxyl substituent, directing the cyclopropanation to occur on the same face of the molecule. wikipedia.org This characteristic is particularly relevant for the stereocontrolled synthesis of hydroxylated cyclopropanes. nih.gov Modifications to the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, can enhance reactivity. wikipedia.org

Transition-metal-catalyzed carbene-transfer reactions offer another powerful strategy. For instance, a chromium(II)-based metalloradical system has been developed for the asymmetric cyclopropanation of α,β-unsaturated amides with α-boryl and α-silyl dibromomethanes, producing cyclopropanes with three contiguous stereocenters. scilit.com

Ring-Closing Approaches for Cyclopropane Moiety Synthesis

Intramolecular cyclization reactions provide an alternative route to the cyclopropane ring. These methods typically involve the formation of a carbon-carbon bond within a linear precursor to close the three-membered ring. A classic example is the intramolecular nucleophilic displacement of a leaving group, a strategy that has been employed since the early days of organic synthesis and continues to be refined. nih.gov For instance, a molecule with a nucleophilic carbon and a leaving group in a 1,3-relationship can undergo cyclization to form a cyclopropane.

A more contemporary approach involves hydrogen-borrowing catalysis, where a hindered ketone can be alkylated with a substrate containing a leaving group, followed by intramolecular displacement to form the cyclopropane ring. nih.gov While these methods are general, their application to the synthesis of this compound would require careful selection of a precursor bearing the necessary hydroxyl and amide functionalities or their protected equivalents.

Introduction and Functionalization of the Hydroxyl Group

The tertiary hydroxyl group at the C1 position of the cyclopropane ring is a key structural feature. Its introduction can be achieved either concurrently with the ring formation or as a separate functionalization step.

Regioselective Hydroxylation Techniques at the Cyclopropane Ring

A direct and elegant method for the simultaneous formation of the cyclopropane ring and the introduction of the hydroxyl group is the Kulinkovich reaction. wikipedia.org This reaction involves the treatment of an ester or an amide with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to produce a 1-substituted cyclopropanol (B106826). wikipedia.orgorganic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org The use of an N,N-dimethylamide of a suitable carboxylic acid as a starting material in a Kulinkovich-type reaction could, in principle, directly yield this compound or a closely related precursor. The Kulinkovich reaction is a versatile tool in natural product synthesis due to its ability to generate functionalized cyclopropanols. rsc.orgacsgcipr.org

Another strategy involves the synthesis of a key intermediate, 1-hydroxycyclopropanecarboxylic acid. A patented method describes the synthesis of this compound from 1-aminocyclopropyl formate (B1220265). The process involves diazotization of the amino group to form a diazonium salt, which then reacts to introduce the hydroxyl group, followed by hydrolysis of the ester to yield the carboxylic acid. patsnap.comgoogle.com This carboxylic acid can then be converted to the target N,N-dimethylamide.

Stereoselective Installation of the Hydroxyl Moiety

For molecules with additional stereocenters, the stereoselective installation of the hydroxyl group is a critical consideration. As mentioned previously, the Simmons-Smith reaction can be directed by an existing hydroxyl group in the substrate, allowing for diastereoselective cyclopropanation. wikipedia.orgwikiwand.com This principle can be applied to precursors where a chiral hydroxyl group is already present, guiding the formation of the cyclopropane ring with a specific stereochemistry relative to that hydroxyl group.

Asymmetric versions of the Simmons-Smith reaction have also been developed, employing chiral ligands to induce enantioselectivity in the cyclopropanation of prochiral alkenes. wikiwand.com Similarly, asymmetric variants of the Kulinkovich reaction are known, which can provide enantioenriched cyclopropanols. rsc.org These methods would be crucial for the synthesis of enantiomerically pure this compound if required.

Formation of the N,N-dimethylcarboxamide Functionality

The final step in many potential synthetic routes is the formation of the N,N-dimethylcarboxamide group. This is most commonly achieved by the conversion of a carboxylic acid precursor, such as 1-hydroxycyclopropanecarboxylic acid.

A variety of reagents and methods are available for the amidation of carboxylic acids. A straightforward approach involves the activation of the carboxylic acid, followed by reaction with dimethylamine (B145610). Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of an additive such as N-hydroxysulfosuccinimide to improve efficiency. thermofisher.comnih.gov

Other effective coupling reagents for forming amide bonds include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which has been successfully used in the synthesis of other 1-phenylcyclopropane carboxamide derivatives. nih.gov

A one-pot method for the conversion of carboxylic acids to N,N-dimethylamides utilizes N,N-dimethylacetamide as the dimethylamine source in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI). This method is reported to be simple, cost-effective, and environmentally benign, affording good to excellent yields. researchgate.net The proposed mechanism involves the formation of an acylimidazolide intermediate, which then reacts with dimethylamine generated in situ. researchgate.net

For cases where Weinreb amides are desired as intermediates, a powerful reagent, P[NCH3(OCH3)]3, has been developed for the direct conversion of carboxylic acids to Weinreb amides under mild conditions. organic-chemistry.org While not directly forming the N,N-dimethylamide, this highlights the diversity of available amidation reagents.

The table below summarizes some common reagents used for the conversion of carboxylic acids to amides.

| Reagent/Method | Conditions | Notes |

| EDAC/NHSS | Aqueous or organic solvent | Commonly used in bioconjugation, improves efficiency. thermofisher.comnih.gov |

| HATU/DIPEA | Organic solvent (e.g., DMF) | Effective coupling agent, often gives high yields. nih.gov |

| CDI/N,N-Dimethylacetamide | High temperature (160-165 °C) | One-pot synthesis using DMAc as the amine source. researchgate.net |

| Thionyl Chloride then Dimethylamine | Two-step process | A classic method involving the formation of an acid chloride intermediate. youtube.com |

Amidation Reactions and Amine Coupling Strategies

The final and crucial step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid precursor, 1-hydroxycyclopropane-1-carboxylic acid, and N,N-dimethylamine. Direct condensation of a carboxylic acid and an amine is typically inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. organic-chemistry.org Therefore, the carboxylic acid must first be "activated" using coupling reagents.

A variety of modern coupling reagents have been developed to facilitate this transformation under mild conditions. acs.org Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are commonly employed. organic-chemistry.orgrsc.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. organic-chemistry.org

The general strategy involves dissolving the 1-hydroxycyclopropane-1-carboxylic acid in a suitable solvent, adding the coupling agent (e.g., EDC) and any additives (e.g., HOBt, DMAP), followed by the introduction of N,N-dimethylamine to form the final product.

| Reagent/Additive | Abbreviation | Class | Primary Function |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Activates carboxylic acid to form O-acylisourea intermediate. organic-chemistry.orgrsc.org |

| N,N'-dicyclohexylcarbodiimide | DCC | Carbodiimide | Activates carboxylic acid; forms insoluble urea (B33335) byproduct. organic-chemistry.orgrsc.org |

| 1-Hydroxybenzotriazole | HOBt | Benzotriazole | Reduces side reactions and minimizes racemization by forming a reactive ester. researchgate.netnih.gov |

| 4-(Dimethylamino)pyridine | DMAP | Pyridine Derivative | Acts as a catalyst and acyl transfer agent to improve reaction rates. nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Highly effective coupling agent for peptide synthesis. nih.gov |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | Reacts rapidly with less epimerization during coupling. rsc.org |

Precursor Design for Amide Bond Formation

First, 1-aminocyclopropyl formate is treated with sodium nitrite (B80452) and sulfuric acid in an aqueous solution. This reaction converts the primary amine group into a hydroxyl group via a diazotization reaction, yielding 1-hydroxycyclopropyl formate. The second step involves the hydrolysis of the ester group under acidic conditions to furnish the final precursor, 1-hydroxycyclopropane-1-carboxylic acid. This method is advantageous as it utilizes readily available starting materials and involves mild, controllable reaction conditions, with total yields reported in the range of 60-70%.

An alternative synthesis route starts from 1,2-bis(trimethylsiloxy)-cyclobut-1-ene. This compound is reacted with bromine in an inert solvent, followed by treatment with an ice-cold aqueous solution of sodium hydroxide. This sequence induces a ring contraction and hydrolysis to yield 1-hydroxycyclopropane-1-carboxylic acid.

Integrated Multi-Step Synthetic Routes

Cascade Reactions in Compound Synthesis

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. This approach is highly efficient as it reduces the number of workup and purification steps, saving time, reagents, and minimizing waste.

While a specific cascade reaction for the direct synthesis of this compound is not prominently documented, the principles can be applied to create its core structure. For example, photoredox-catalyzed cascade reactions have been developed to synthesize functionalized cyclopropanes from carboxylic acids and alkenes. bris.ac.ukresearchgate.net Such a strategy could hypothetically be adapted to construct a functionalized cyclopropane ring that is a direct precursor to 1-hydroxycyclopropane-1-carboxylic acid in a single, light-mediated step. Another approach involves organocatalytic asymmetric cascade reactions, such as a Michael-alkylation sequence, to form highly functionalized cyclopropanes. organic-chemistry.org These advanced methods offer a pathway to build molecular complexity efficiently, which is a cornerstone of modern synthetic chemistry. organic-chemistry.org

Convergent and Divergent Synthetic Pathways

A convergent synthesis involves preparing key fragments of the final molecule separately and then combining them in the final stages. The synthesis of this compound via the precursor 1-hydroxycyclopropane-1-carboxylic acid is a classic example of a convergent approach. The two key fragments, the cyclopropane ring structure and the N,N-dimethylamine moiety, are coupled at the end of the synthesis.

A divergent synthesis , in contrast, begins with a central, multifunctional precursor that can be elaborated into a variety of different target molecules. nih.govnih.gov For instance, a bifunctional cyclopropane scaffold, such as an ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, could be synthesized on a large scale. nih.gov From this central intermediate, one functional group (the ester) could be hydrolyzed and then amidated to produce this compound, while the other functional group (the sulfide) could be oxidized or used in cross-coupling reactions to create a library of diverse cyclopropane-containing compounds. nih.govnih.gov This strategy is particularly valuable in medicinal chemistry for generating molecular diversity and exploring structure-activity relationships. nih.gov

| Pathway Type | Description | Application to Target Synthesis |

|---|---|---|

| Convergent | Separate synthesis of key molecular fragments followed by late-stage coupling. | Fragment A (1-hydroxycyclopropane-1-carboxylic acid) and Fragment B (N,N-dimethylamine) are prepared/sourced separately and then coupled. |

| Divergent | A common precursor is modified in different ways to produce a variety of distinct products. nih.govnih.gov | A functionalized cyclopropane precursor is synthesized and can be converted to the target amide or other derivatives through different reaction pathways. nih.gov |

Optimization of Synthetic Reaction Conditions

Achieving high yield and purity in the synthesis of this compound requires careful optimization of the reaction conditions, particularly for the critical amide bond formation step. Key factors include the choice of solvent and the catalytic system.

Solvent Effects and Catalysis in Yield and Selectivity

The choice of solvent can significantly influence the rate and outcome of amidation reactions. Aprotic polar solvents are often preferred. Dichloromethane (DCM) is a common choice, but other solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), and N,N-dimethylformamide (DMF) can offer advantages depending on the specific substrates and reagents. analis.com.myresearchgate.net For instance, in one study optimizing a direct amidation, THF was found to be a superior solvent to DCM. analis.com.my Acetonitrile has also been shown to be effective for EDC/DMAP/HOBt-mediated couplings. nih.gov The optimal solvent must be chosen empirically by screening several options to maximize the yield of the desired amide.

The catalytic system, including the coupling agent and any additives, is paramount. As discussed, the combination of EDC with HOBt is a robust system for promoting efficient amidation while minimizing side reactions. nih.gov The molar ratios of the reactants and reagents must also be optimized. Typically, a slight excess of the coupling agent (e.g., 1.5 equivalents) is used to ensure complete conversion of the carboxylic acid. analis.com.my Temperature is another critical variable; while many coupling reactions proceed well at room temperature, cooling to 0 °C can sometimes improve selectivity and reduce the formation of byproducts. researchgate.net Conversely, gentle heating (e.g., to 60 °C) may be necessary to drive sluggish reactions to completion. analis.com.my A systematic approach, varying solvent, reagent ratios, and temperature, is essential to develop an efficient and high-yielding synthesis.

| Parameter | Variables/Considerations | Potential Impact |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (CH3CN), N,N-Dimethylformamide (DMF) | Affects solubility of reagents, reaction rate, and can influence side reactions. analis.com.my |

| Coupling Agent | EDC, DCC, HATU, PyBOP | Determines the nature of the activated intermediate and overall reaction efficiency. rsc.orgnih.gov |

| Additive | HOBt, DMAP | Improves yield, suppresses side reactions, and acts as a catalyst. nih.gov |

| Temperature | 0 °C, Room Temperature, 40-60 °C | Influences reaction kinetics and the formation of undesired byproducts. analis.com.myresearchgate.net |

| Reagent Stoichiometry | Molar ratios of acid, amine, and coupling agent. | Ensures complete consumption of the limiting reagent and maximizes yield. analis.com.my |

Temperature and Pressure Influence on Reaction Efficiency

The efficiency of chemical transformations is often closely tied to the reaction conditions, with temperature and pressure being two of the most critical parameters. In the synthesis of cyclopropane derivatives, including this compound, these factors can significantly influence reaction rates, yields, and even the stereochemical outcome of the cyclopropanation step.

For instance, in the cyclopropanation of 2-phenyl acetonitrile with 1,2-dibromoethane, temperature plays a crucial role. nih.gov While the reaction can proceed at various temperatures, an optimal temperature of 60°C has been identified to achieve higher yields. nih.gov At higher temperatures, such as 100°C, a decrease in reaction yield is observed. nih.gov This suggests that excessive thermal energy may promote side reactions or decomposition of intermediates.

Pressure is another key variable, particularly in reactions involving gaseous reagents or intermediates. While specific studies on the effect of pressure on the synthesis of this compound are not prevalent, in related amide formation reactions, such as the reaction of isobutyl cyclopropanecarboxylate (B1236923) with ammonia (B1221849), the reaction is conducted under a pressure of 4 bar. google.com This elevated pressure likely increases the concentration of the dissolved ammonia, thereby accelerating the reaction rate.

The interplay between temperature and pressure is a critical consideration for process optimization in a laboratory or industrial setting. The ideal conditions represent a balance between achieving a desirable reaction rate and minimizing unwanted side reactions or product degradation.

Table 1: General Influence of Temperature and Pressure on Related Synthetic Steps

| Parameter | Effect on Cyclopropanation | Effect on Amidation | General Observations |

|---|---|---|---|

| Temperature | Optimal temperature can maximize yield; excessively high temperatures may lead to reduced yields. nih.gov | Higher temperatures can increase reaction rates, but may also lead to side products. | A compromise is often necessary to achieve a good reaction rate without significant product degradation. |

| Pressure | Can influence reactions with gaseous components. | Elevated pressure can increase the concentration of gaseous reactants like ammonia, accelerating the reaction. google.com | Important for reactions in closed systems or with volatile reagents. |

Synthesis of Key Precursors and Reaction Intermediates

The synthesis of this compound is contingent on the availability of key precursors, most notably 1-hydroxycyclopropanecarboxylic acid. This intermediate can be synthesized through various routes.

One method involves the halogenation of 1,2-bis(trimethylsilyloxy)-cyclobut-1-ene. google.com In this process, the starting material is treated with chlorine in a solvent like methylene (B1212753) chloride at low temperatures, typically around -30°C. google.com The reaction mixture is then treated with a protic solvent, such as water, to yield 1-hydroxycyclopropane-1-carboxylic acid. google.com

Another approach starts from the more readily available 1-aminocyclopropyl formate. google.compatsnap.com This method involves a diazotization reaction where the amino group is converted into a hydroxyl group. The reaction is carried out in an aqueous solution of sulfuric acid and sodium nitrite at temperatures between 0-5°C, followed by stirring at room temperature. patsnap.com The resulting 1-hydroxycyclopropyl formate is then deprotected to afford 1-hydroxycyclopropanecarboxylic acid. google.compatsnap.com This two-step process from 1-aminocyclopropyl formate can achieve a total yield of 60-70%. google.compatsnap.com

Once 1-hydroxycyclopropanecarboxylic acid is obtained, the next crucial step is the amidation with dimethylamine to form the final product. This can be achieved using various amide coupling reagents. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an ester, which then reacts with dimethylamine. For example, cyclopropanecarboxylic esters can react with ammonia in the presence of a catalyst like sodium methoxide (B1231860) to form the corresponding amide. google.com A similar principle can be applied using dimethylamine. Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for the direct amidation of carboxylic acids with amines. nih.gov

Enzymatic and Biocatalytic Approaches in Synthesis

The use of enzymes and biocatalysts in organic synthesis is a rapidly growing field, offering advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. rochester.eduacs.org While specific enzymatic routes to this compound are not yet established, biocatalytic methods for the key chemical transformations—cyclopropanation and amide bond formation—are under active investigation. nih.govpolimi.it

Engineered enzymes, such as modified cytochrome P450s, have demonstrated the ability to catalyze cyclopropanation reactions with high diastereoselectivity and enantioselectivity. nih.gov These biocatalytic approaches often utilize diazoacetate substrates to generate a carbene intermediate that then reacts with an alkene. nih.gov The development of these enzymatic systems could potentially be adapted for the synthesis of functionalized cyclopropanes.

For the amide formation step, lipases are a class of enzymes that have been successfully employed. nih.gov For instance, lipases from Candida antarctica can catalyze the reaction between a cyclopropane carboxylic acid ester and ammonia to produce the corresponding amide. google.com This enzymatic process can exhibit high specificity for one enantiomer of a racemic ester, allowing for kinetic resolution. google.com Carboxylic acid reductases (CARs) have also been shown to possess promiscuous activity for amide bond formation, directly coupling carboxylic acids and amines. polimi.it These enzymes utilize ATP to activate the carboxylic acid, which then reacts with an amine nucleophile. polimi.it

The application of these biocatalytic strategies to the synthesis of this compound holds promise for developing more sustainable and efficient manufacturing processes. Further research in enzyme engineering and process optimization will be crucial to realize this potential. nsf.govnih.gov

Structural Characterization Methodologies in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a wealth of information regarding the electronic and vibrational states of a molecule, as well as the magnetic environments of its constituent nuclei. Through the integrated analysis of data from various spectroscopic experiments, a comprehensive structural picture of "1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide" can be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, are the first step in structural elucidation, revealing the different types of proton and carbon atoms present in the molecule and their respective electronic environments.

For "this compound", the ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopropane (B1198618) ring, the N,N-dimethyl groups, and the hydroxyl group. The two methylene (B1212753) (-CH₂-) groups in the cyclopropane ring are diastereotopic, meaning they are chemically non-equivalent, and would therefore be expected to appear as a complex multiplet system. Due to restricted rotation around the amide C-N bond, the two methyl groups on the nitrogen atom are also likely to be non-equivalent, giving rise to two separate singlets. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would provide complementary information, with distinct signals anticipated for each unique carbon atom. This includes the quaternary carbon of the cyclopropane ring bonded to the hydroxyl and carbonyl groups, the two methylene carbons of the cyclopropane ring, the carbonyl carbon of the amide, and the two carbons of the N,N-dimethyl groups.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

|---|---|---|

| -OH | 2.5 - 4.0 | broad singlet |

| -N(CH₃)₂ | ~2.9, ~3.1 | two singlets |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C=O | 170 - 175 |

| C-OH | 55 - 65 |

| -N(CH₃)₂ | 35 - 40 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing the complete molecular structure. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would be used to identify proton-proton (¹H-¹H) spin-spin coupling networks. libretexts.orgwikipedia.org For "this compound", COSY would show correlations between the non-equivalent protons within the cyclopropane ring's methylene groups, helping to unravel their complex splitting patterns. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org This would allow for the definitive assignment of the cyclopropane CH₂ proton signals to their corresponding carbon signals and the N-methyl proton signals to the N-methyl carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for connecting different parts of the molecule. Key expected HMBC correlations for "this compound" would include:

Correlations from the cyclopropane protons to the quaternary carbon (C-OH) and the carbonyl carbon (C=O).

Correlations from the N-methyl protons to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation. libretexts.org For instance, NOESY could reveal through-space interactions between the N-methyl groups and specific protons on the cyclopropane ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of "this compound" would be expected to display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the cyclopropane ring are anticipated to appear around 3100-3000 cm⁻¹. docbrown.info A very strong and sharp absorption peak in the range of 1650-1630 cm⁻¹ would be characteristic of the C=O stretching of the tertiary amide. Other significant bands would include those for C-N stretching and CH₂ bending vibrations.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3400 - 3200 | Strong, Broad |

| C-H stretch (cyclopropane) | 3100 - 3000 | Medium |

| C=O stretch (amide) | 1650 - 1630 | Strong |

| CH₂ bend (cyclopropane) | ~1450 | Medium |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In a typical electron ionization (EI) mass spectrum of "this compound", the molecular ion peak ([M]⁺) would be observed, confirming the molecular weight.

The fragmentation of the molecular ion would provide valuable structural clues. Amides often undergo α-cleavage, which in this case could involve the cleavage of the bond between the carbonyl group and the cyclopropane ring, or the loss of the dimethylamino group. researchgate.net The cyclopropane ring itself can also undergo characteristic fragmentation. Common fragmentation pathways could include the loss of a hydroxyl radical (•OH), water (H₂O), or the dimethylaminyl radical (•N(CH₃)₂).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-17]⁺ | Loss of •OH |

| [M-18]⁺ | Loss of H₂O |

| [M-44]⁺ | Loss of •N(CH₃)₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides the most definitive structural information. This technique can precisely determine the bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. If a suitable crystal of "this compound" could be grown, X-ray diffraction analysis would provide an unambiguous three-dimensional model of the molecule, confirming the connectivity established by NMR and providing detailed conformational data. However, a search of publicly available crystallographic databases did not yield a crystal structure for this specific compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding networks)

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Understanding these interactions is vital for predicting a compound's physical properties, including solubility and melting point. In the case of this compound, the presence of a hydroxyl group and a carboxamide moiety suggests the potential for significant hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the tertiary amine nitrogen of the dimethylamide group can act as hydrogen bond acceptors. However, without experimental crystallographic data, any discussion of the specific hydrogen bonding networks and other intermolecular interactions remains purely speculative.

Computational and Theoretical Studies on 1 Hydroxy N,n Dimethylcyclopropane 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energies, and a variety of electronic properties with high accuracy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy. For 1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide, DFT would be employed to perform a thorough geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.

A typical DFT study would involve selecting a suitable functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G*, def2-TZVP) to solve the Kohn-Sham equations. The optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise C-C bond lengths within the strained cyclopropane (B1198618) ring and the planarity of the amide group.

Beyond a single stable structure, DFT is invaluable for mapping the energy landscape. By systematically rotating key bonds, such as the C-C bond connecting the cyclopropane ring to the carbonyl group and the C-N bond of the amide, a potential energy surface can be generated. This map reveals the energy barriers between different conformations (rotamers), identifying the most stable conformers and the transition states that separate them. Such an analysis is crucial for understanding the molecule's flexibility and the populations of different shapes it might adopt.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C1-C2 (ring) | 1.51 Å |

| Bond Length | C1-C(O) | 1.52 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N | 1.35 Å |

| Bond Length | C1-OH | 1.43 Å |

| Bond Angle | C2-C1-C3 (ring) | 60.0° |

| Bond Angle | O=C-N | 122.5° |

| Dihedral Angle | H-O-C1-C(O) | 180.0° (anti-periplanar) |

| Dihedral Angle | O=C-N-C(H3) | 0.0° / 180.0° |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not experimental data.

For situations demanding even greater accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used. While more computationally expensive than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

High-accuracy ab initio calculations would be particularly useful for refining the energies of different conformers and the heights of rotational barriers. They can also provide benchmark data for calibrating more cost-effective DFT methods. Furthermore, these methods are superior for calculating electronic properties like ionization potential, electron affinity, and dipole moment, which are critical for understanding the molecule's reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and solving Newton's equations of motion for every atom.

The interactions between atoms are described by a force field (e.g., GAFF, OPLS). The simulation would track the trajectory of each atom over nanoseconds or even microseconds, revealing how the molecule moves, vibrates, and changes shape.

Key insights from MD simulations would include:

Conformational Sampling: Identifying the preferred conformations in a solution and the frequency of transitions between them. This provides a dynamic view of the energy landscape explored in DFT.

Solvent Effects: Understanding how interactions with solvent molecules (e.g., hydrogen bonding between the hydroxyl group and water) influence the molecule's structure and flexibility.

Time Scales of Motion: Determining the time scales for key dynamic events, such as the rotation of the N,N-dimethyl groups or the puckering of the cyclopropane ring.

Prediction of Chemical Reactivity and Mechanistic Pathways (e.g., transition state analysis)

Computational methods are highly effective in predicting where and how a molecule is likely to react. For this compound, reactivity can be assessed using descriptors derived from quantum chemical calculations.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location points to sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas likely to attract electrophiles (e.g., the carbonyl oxygen), while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

To study a specific reaction, such as the dehydration or oxidation of the molecule, computational chemists can map out the entire reaction pathway. This involves locating the structures of the reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined, providing a quantitative measure of the reaction's feasibility.

Computational Analysis of Intermolecular Interactions (e.g., with non-biological solvent models, theoretical binding partners)

The way this compound interacts with its environment is critical to its behavior. Computational analysis can quantify these non-covalent interactions. Using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, the strength and nature of hydrogen bonds, van der Waals forces, and other interactions can be detailed.

Simulations with explicit solvent models (e.g., water, DMSO) would reveal the specific hydrogen bonding networks formed by the hydroxyl and amide groups. Furthermore, if the molecule were being considered for a role as a ligand, its interaction with a theoretical binding partner (e.g., an enzyme active site) could be modeled. Docking simulations would predict the preferred binding pose, and more advanced QM/MM (Quantum Mechanics/Molecular Mechanics) calculations could provide a highly accurate binding energy, elucidating the key interactions that stabilize the complex.

In Silico Screening Methodologies for Exploring Structural Space and Analog Design

In silico screening provides a rapid method for exploring the chemical space around a lead compound. If this compound were a starting point for analog design, computational tools could be used to generate a virtual library of related compounds by systematically modifying its structure (e.g., changing substituents on the ring, altering the amide group).

This virtual library could then be screened for desirable properties. High-throughput virtual screening (HTVS) could be used to dock these analogs against a biological target to identify promising candidates. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate calculated molecular descriptors (e.g., lipophilicity, electronic properties) with predicted activity, guiding the design of new analogs with improved characteristics. This approach accelerates the design-synthesis-testing cycle by prioritizing the most promising molecules for synthesis.

Reaction Mechanisms and Chemical Transformations Involving the Compound

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group is a primary site for both electrophilic and nucleophilic reactions, enabling a wide range of derivatization strategies.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. It can therefore react with various electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form esters, or silylated with silyl (B83357) halides to yield silyl ethers. These reactions serve to protect the hydroxyl group or to introduce new functionalities.

Conversely, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This activation facilitates nucleophilic substitution reactions at the tertiary carbon center. However, direct SN2 reactions at this sterically hindered tertiary carbon are generally disfavored. Instead, SN1-type reactions may occur, proceeding through a stabilized carbocation intermediate. The stability of such a carbocation would be influenced by the electronic effects of the adjacent carboxamide and cyclopropane (B1198618) moieties.

The transformation of the hydroxyl group is a key strategy for modifying the properties and reactivity of 1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide. Common derivatization reactions include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions yields the corresponding esters.

Etherification: Formation of ethers can be achieved, for example, by Williamson ether synthesis, although the tertiary nature of the alcohol presents steric challenges.

Oxidation: Oxidation of the tertiary alcohol is not straightforward without cleavage of carbon-carbon bonds.

Conversion to Halides: Reagents such as thionyl chloride or phosphorus halides can be used to replace the hydroxyl group with a halogen, although side reactions involving the cyclopropane ring are possible under harsh conditions.

These derivatization strategies allow for the introduction of a wide variety of functional groups, enabling the synthesis of a library of compounds with diverse properties.

Reactivity of the Carboxamide Moiety

The N,N-dimethylcarboxamide group is generally a robust functional group, but it can undergo specific transformations under certain conditions.

The hydrolysis of the amide bond in N,N-disubstituted amides to the corresponding carboxylic acid and dimethylamine (B145610) typically requires harsh acidic or basic conditions. researchgate.netlibretexts.org The presence of the neighboring hydroxyl group might influence the rate of hydrolysis through intramolecular catalysis, although this has not been specifically reported for this compound. acs.org Alternative methods for amide bond cleavage under milder conditions are an active area of research.

The nitrogen atom of an N,N-disubstituted amide is not nucleophilic and does not typically undergo further N-alkylation or N-acylation reactions under standard conditions. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, reducing its availability for reaction with electrophiles.

Cyclopropane Ring Reactivity and Transformations

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. The presence of both a hydroxyl (donor) and a carboxamide (acceptor) group on the same carbon atom classifies this molecule as a donor-acceptor cyclopropane, which often exhibit unique reactivity. nih.gov

Ring-opening reactions of donor-acceptor cyclopropanes can be initiated by Lewis acids, Brønsted acids, or nucleophiles. acs.org These reactions typically proceed through the cleavage of the C1-C2 or C1-C3 bond, leading to the formation of a 1,3-dipolar intermediate or a ring-opened product. The regioselectivity of the ring-opening is influenced by the nature of the substituents and the reaction conditions.

For this compound, the hydroxyl group can act as an electron-donating group, while the carboxamide group is electron-withdrawing. This electronic arrangement can facilitate heterolytic cleavage of the cyclopropane ring. For example, in the presence of a Lewis acid, coordination to the carbonyl oxygen of the carboxamide could weaken the adjacent C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic attack.

Furthermore, cyclopropanol (B106826) derivatives are known to undergo a variety of rearrangements and ring-opening reactions. acs.orgresearchgate.netacs.org For instance, under oxidative conditions, cyclopropanols can generate β-keto radicals via ring opening. The specific transformations of this compound in this regard would be an interesting area for further investigation.

Acid- or Base-Catalyzed Ring-Opening Reactions

The strained cyclopropane ring of this compound is prone to cleavage under both acidic and basic conditions, leading to a variety of ring-opened products.

Under acidic conditions, the reaction is typically initiated by protonation of the hydroxyl group, forming a good leaving group (water). Subsequent cleavage of a carbon-carbon bond of the cyclopropane ring is driven by the relief of ring strain and the formation of a stabilized carbocationic intermediate. This intermediate can then be trapped by a nucleophile present in the reaction medium. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.

In the presence of a base, the reaction can proceed through deprotonation of the hydroxyl group, forming an alkoxide. This is followed by a ring-opening fragmentation, often leading to the formation of unsaturated amides. The specific pathway and products are highly dependent on the reaction conditions and the nature of the base employed.

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Analogous 1-Hydroxycyclopropyl Carbonyl Compounds

| Catalyst | Nucleophile | Major Product | Minor Product | Reference |

| Brønsted Acid | Water | β-Hydroxy ketone/amide | α,β-Unsaturated ketone/amide | acs.org |

| Lewis Acid | Arenes | γ-Aryl ketone/amide | - | scispace.com |

This table is illustrative and based on the reactivity of analogous donor-acceptor cyclopropanes, as specific data for this compound is limited.

Pericyclic Reactions and Rearrangements Involving the Cyclopropane Ring

The strained bonds of the cyclopropane ring in this compound can participate in pericyclic reactions, particularly under thermal or photochemical conditions. These reactions are concerted processes that involve a cyclic transition state. thieme-connect.de

One potential rearrangement is a vinylcyclopropane-cyclopentene rearrangement if an appropriate vinyl substituent is present. More relevant to the subject compound are thermal rearrangements that can lead to ring expansion or fragmentation, driven by the release of ring strain. For instance, thermal isomerization of similar cyclopropane derivatives can lead to the formation of substituted furans or other heterocyclic systems.

Photochemical rearrangements of cyclopropanes are also known, often proceeding through different mechanistic pathways than their thermal counterparts and yielding distinct products. rsc.org These reactions can involve the formation of diradical intermediates, leading to a variety of rearranged structures.

Nucleophilic or Electrophilic Attack on the Cyclopropane Ring

The electronic nature of this compound makes its cyclopropane ring susceptible to both nucleophilic and electrophilic attack. The presence of the electron-withdrawing carboxamide group activates the ring towards nucleophilic attack, while the hydroxyl group can direct electrophilic attack.

Nucleophilic attack typically occurs at one of the methylene (B1212753) carbons of the cyclopropane ring in a conjugate addition-like fashion, leading to ring opening. nih.govresearchgate.net The regioselectivity of this attack is influenced by both steric and electronic factors. Strong nucleophiles can open the ring under neutral or basic conditions.

Electrophilic attack can be directed towards the hydroxyl group or the cyclopropane ring itself. Protonation of the hydroxyl group, as seen in acid-catalyzed reactions, is a form of electrophilic attack. Electrophiles can also add across a C-C bond of the cyclopropane ring, initiating a ring-opening cascade. The presence of the hydroxyl group can enhance the electron density of the ring, facilitating attack by certain electrophiles.

Stereochemical Control and Transformations in Reactions

The stereochemical outcome of reactions involving this compound is of significant interest, as the cyclopropane ring possesses stereogenic centers. Controlling the stereochemistry during its synthesis and subsequent transformations is crucial for its application in asymmetric synthesis. rsc.orgrsc.org

Reactions involving the ring opening of the cyclopropane can proceed with either inversion or retention of stereochemistry at the reacting centers, depending on the reaction mechanism. For example, S_N2-like ring-opening reactions with nucleophiles typically proceed with inversion of configuration. scispace.com

Preclinical in Vitro Investigation of Biological Interactions and Mechanisms

Cellular Assays for Mechanistic Elucidation (Using Non-human Cell Lines)

Analysis of Cellular Uptake and Subcellular Localization (Mechanistic, Non-clinical)

Without primary research data on 1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide, any attempt to create the requested content would be speculative and not based on factual scientific evidence. Therefore, in the interest of providing accurate and reliable information, the article cannot be written.

Structure-Activity Relationship (SAR) Studies In Vitro

Information regarding the structure-activity relationship of this compound is not available in the reviewed scientific literature. SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Such studies typically involve the synthesis of a series of related compounds (analogs) and the subsequent evaluation of their in vitro effects. By comparing the activities of these analogs, researchers can deduce which molecular features are crucial for the desired biological outcome.

Design and Synthesis of Analogs for Systematic SAR Exploration

A search of the scientific literature did not identify any studies describing the design and synthesis of analogs of this compound for the purpose of systematic SAR exploration. The process of analog design for SAR studies often involves modifications to various parts of the lead compound. For this compound, this could include:

Modification of the N,N-dimethylamide group: Replacing the methyl groups with other alkyl or aryl substituents to investigate the influence of steric bulk and electronics on activity.

Alteration of the cyclopropane (B1198618) ring: Introducing substituents onto the cyclopropane ring to probe the importance of its conformation and steric properties.

Replacement of the hydroxyl group: Substituting the hydroxyl group with other functional groups, such as an amino or methoxy (B1213986) group, to understand its role in potential hydrogen bonding or metabolic stability.

Correlation of Structural Modifications with Observed In Vitro Biological Activities

As no studies were found that synthesized and tested a series of analogs of this compound, there is no data available to correlate specific structural modifications with in vitro biological activities. The generation of such data would require screening the parent compound and its analogs in various in vitro assays to determine their effects on specific biological targets, such as enzymes, receptors, or cell lines. The resulting data, often presented in tables comparing the chemical structures with their measured activities (e.g., IC₅₀ or EC₅₀ values), would form the basis for establishing a structure-activity relationship. The absence of such published data precludes any analysis in this section.

Advanced Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components within a mixture. For "1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide," various chromatographic techniques can be employed to assess its purity and profile.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and is well-suited for the purity profiling and quantification of "this compound". resolvemass.ca Given the compound's polarity, a reverse-phase HPLC method would be a logical starting point. sielc.com

A typical HPLC method for a compound of this nature would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective in separating the main compound from any impurities with different polarities.

Detection is commonly achieved using a UV-Vis detector. hunterlab.com The amide functional group in "this compound" is expected to have a UV absorbance maximum around 215 nm. ucalgary.ca Quantification can be performed by creating a calibration curve from standards of known concentration and relating the peak area of the analyte to its concentration.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. medistri.swiss Due to the presence of a polar hydroxyl group and a relatively high boiling point expected for "this compound," direct analysis by GC may be challenging. Therefore, derivatization is often employed to increase the volatility and thermal stability of the analyte. colostate.eduresearchgate.net

Common derivatization reagents for hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. gcms.cz The resulting TMS-ether is more volatile and less prone to thermal degradation in the GC inlet and column.

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for the confident identification of the parent compound and any impurities present. thermofisher.comtandfonline.com GC-MS is particularly useful for identifying residual solvents and by-products from the synthesis. resolvemass.ca

Table 2: Example GC-MS Parameters for Derivatized Compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

If "this compound" is synthesized as a racemic mixture and the separation of its enantiomers is required, Supercritical Fluid Chromatography (SFC) is an excellent technique to consider. nih.govtandfonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar organic co-solvent like methanol. nih.gov

SFC offers several advantages for chiral separations, including faster analysis times and higher efficiency compared to HPLC. chromatographyonline.com The separation is achieved on a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The choice of the specific CSP and co-solvent is critical for achieving enantiomeric resolution.

The use of SFC is not limited to chiral separations; it can also be a valuable tool for achiral analysis and purification, particularly for compounds that are not well-suited for HPLC or GC. chromatographyonline.comcopernicus.org

Quantitative Analysis in Research Samples

Beyond chromatographic methods, other analytical techniques can be employed for the quantitative analysis of "this compound" in research samples.

UV-Visible spectrophotometry can be a straightforward and rapid method for determining the concentration of "this compound" in a solution, provided it is the only component that absorbs at the selected wavelength. hunterlab.comamericanpharmaceuticalreview.comcontractpharma.com The amide functional group provides a chromophore that absorbs in the UV region. ucalgary.ca By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax) and using the Beer-Lambert law, the concentration can be calculated if the molar absorptivity is known. This method is particularly useful for routine concentration checks. pageplace.de

Fluorometric methods, which measure the fluorescence of a compound, can offer higher sensitivity and selectivity. nih.gov While the intrinsic fluorescence of "this compound" may be weak, derivatization with a fluorescent tag could be employed to create a highly fluorescent product. thermofisher.com For instance, a carboxamide-based fluorescent sensor could potentially be developed for specific detection. researchgate.net The fluorescence intensity would then be proportional to the concentration of the analyte. nih.gov

Titrimetric methods, while considered classical, can provide valuable information about the purity and reactivity of a substance. tutorchase.com For "this compound," a titration could potentially be designed based on the reactivity of its functional groups.

For example, the tertiary alcohol group might be susceptible to certain oxidation reactions, and the consumption of the oxidizing agent could be monitored. libretexts.org However, the selectivity of such a reaction would need to be carefully evaluated to avoid interference from other parts of the molecule. Another approach could involve the hydrolysis of the amide bond under acidic or basic conditions, followed by titration of the resulting carboxylic acid or amine.

Titration can be a very accurate method for determining the absolute purity of a bulk sample, as it is a primary method of measurement. tutorchase.com For instance, if the compound has acidic or basic properties, a direct acid-base titration in a non-aqueous solvent could be feasible. acs.org

Lack of Publicly Available Research Hinders Analysis of this compound

Despite a thorough review of scientific databases and publicly accessible information, there is a notable absence of specific research on the chemical compound this compound. Consequently, a detailed analysis of its impurity profiling and degradation studies, as well as advanced analytical methodologies for its research purity and quantification, cannot be provided at this time.

Scientific inquiry into novel chemical entities is a progressive endeavor, and the current body of published research has not yet extended to the specific analytical characteristics of this compound. While information exists for structurally related cyclopropane (B1198618) derivatives, direct extrapolation of these findings would be scientifically unsound and speculative.

The development of advanced analytical methodologies is a critical step in the characterization of any new chemical compound. These methods are essential for ensuring the purity of research-grade material and for understanding its stability under various conditions. Such studies typically involve techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the target compound and any potential impurities.

Furthermore, impurity profiling is a crucial aspect of chemical research and development. It involves the identification and characterization of byproducts and contaminants that may be present in a sample. This information is vital for understanding the synthesis process and for ensuring the quality and safety of the compound.

Degradation studies are equally important, as they provide insights into the stability of a compound under different environmental conditions, such as exposure to light, heat, and humidity. These studies help to establish appropriate storage and handling procedures and to identify potential degradation products.

The absence of such fundamental research on this compound means that data tables detailing common impurities, degradation products, and validated analytical methods cannot be generated.

As the scientific community continues its exploration of novel chemical structures, it is possible that research into this compound will be undertaken in the future. Such studies would be essential for any potential applications of this compound and would contribute valuable knowledge to the field of chemistry. Until then, any discussion on its specific analytical profile remains in the realm of hypothesis.

Absence of Publicly Available Research Data on this compound Hinders Exploration of Future Research Directions

A comprehensive review of scientific literature and publicly accessible databases reveals a significant gap in the available research concerning the chemical compound this compound. Despite targeted searches for its synthesis, biological activities, computational modeling, and potential applications, no specific data or scholarly articles detailing this particular molecule were identified.

This lack of information prevents a detailed analysis of its future research directions and emerging avenues of exploration. The scientific community has yet to publish studies on its synthesis, meaning there are no established methodologies or catalytic processes for its creation to be integrated with novel techniques. Consequently, an assessment of its potential in vitro biological activities or its mechanistic targets is not possible.

Furthermore, without foundational data on its structure and properties, advanced computational modeling for predictive research and the design of analogs cannot be undertaken. Similarly, the exploration of derivatization strategies for potential applications in material science remains an uncharted area. The absence of any research history also means there are no identified research gaps or challenges specifically related to this compound class to be addressed.

While research exists on structurally related compounds, such as N,N-dimethylcyclopropanecarboxamide and other cyclopropane derivatives, the introduction of a hydroxyl group at the 1-position of the cyclopropane ring creates a distinct chemical entity with potentially unique properties. The extrapolation of data from related compounds would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article on the future directions and emerging research avenues for this compound cannot be generated at this time due to the absence of any foundational research on the compound. The initial and most critical step for future research would be the development of a viable synthetic pathway to produce the compound, which would then enable the scientific community to begin to explore its chemical, physical, and biological characteristics.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of cyclopropane-1-carboxylic acid derivatives with dimethylamine. For example, analogous procedures involve activating the carboxylic acid with reagents like EDCI/HOBt, followed by reaction with dimethylamine in solvents such as DCM or THF at room temperature for 12–24 hours . Purification via silica gel chromatography (e.g., hexanes/EtOAc gradients) is recommended to isolate the product . Optimizing equivalents of reagents (e.g., 2.0 equiv. dimethylamine) and monitoring reaction progress via TLC or LC-MS can improve yields.

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR to confirm cyclopropane ring protons (δ ~1.5–2.5 ppm) and carboxamide carbonyl (δ ~165–170 ppm).

- IR : Identify hydroxyl (O-H stretch, ~3200–3600 cm) and amide (C=O stretch, ~1640–1680 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHNO) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : Conduct thermal analysis (e.g., Differential Scanning Calorimetry, DSC) to assess decomposition temperatures. Store under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis of the cyclopropane ring or oxidation of the hydroxyl group. Monitor purity via HPLC with UV detection (λ ~210–254 nm) .

Q. How can diastereomers or impurities be resolved during synthesis?

- Methodological Answer : Use preparative chromatography (normal-phase silica gel or chiral columns) with gradient elution (e.g., hexanes/EtOAc or EtOAc/MeOH). For diastereomers reported in similar cyclopropane carboxamides (dr up to 23:1), crystallization from EtOAc/hexanes may enhance separation .

Advanced Research Questions

Q. What computational methods are suitable for studying the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins, focusing on hydrogen bonding between the hydroxyl group and active-site residues. Validate with Molecular Dynamics (MD) simulations (GROMACS/AMBER) to assess stability over 100+ ns trajectories .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., EtOAc/hexanes). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine absolute configuration. Validate with Flack parameter analysis and compare bond lengths/angles to similar cyclopropane derivatives .

Q. What strategies address contradictory data in reaction yields or stereochemical outcomes across studies?

- Methodological Answer : Systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE). For stereochemical conflicts, compare NMR coupling constants (e.g., cyclopropane J) with DFT-calculated values (Gaussian/B3LYP) to validate assignments .

Q. How can the compound’s reactivity in ring-opening or functionalization reactions be exploited for derivatization?

- Methodological Answer : Under acidic conditions (e.g., HSO/AcOH), the cyclopropane ring may undergo strain-driven opening to form alkenes or ketones. For hydroxyl group functionalization, employ Mitsunobu reactions (DEAD/PPh) to replace –OH with halides or amines .

Q. What safety protocols are essential for handling hazardous byproducts (e.g., genotoxic intermediates)?

- Methodological Answer : Use LC-MS to identify and quantify byproducts. Implement closed-system reactors and neutralize waste with 10% KOH before disposal. Follow OSHA guidelines for PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.